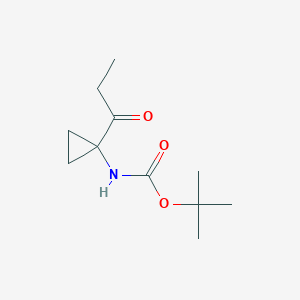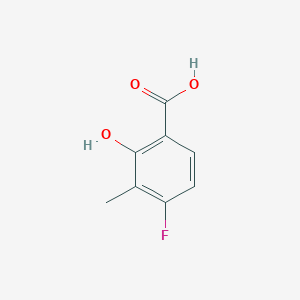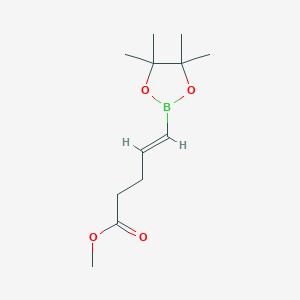
methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate, also known as methyl-4E-5-tetramethyl-1,3,2-dioxaborolan-2-ylpent-4-enoate, is an organic compound with a wide range of applications in scientific research. It is a boron-containing organic compound that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in a variety of scientific research applications, including in the synthesis of organic compounds, the study of biochemical and physiological processes, and the investigation of drug metabolism.
Aplicaciones Científicas De Investigación
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a ligand in the synthesis of organic compounds. It has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. Additionally, it has been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions.
Mecanismo De Acción
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate acts as a Lewis acid, meaning that it can form a coordinate covalent bond with an electron-rich species, such as an alkoxide or an amine. This allows it to act as a catalyst in various chemical reactions, such as the formation of carbon-carbon bonds. Additionally, it can act as a ligand in the synthesis of organic compounds, binding to metal ions to form complexes.
Biochemical and Physiological Effects
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. It has also been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Additionally, it has been used in the study of the effects of drugs on the body, such as the inhibition of enzymes involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is highly soluble in water and has a low toxicity. However, it is also limited in its use in laboratory experiments, as it is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving high temperatures or pressures.
Direcciones Futuras
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has potential for use in a variety of future scientific research applications. For example, it could be used in the development of new drugs and in the investigation of the effects of drugs on the body. Additionally, it could be used in the study of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Finally, it could be used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.
Métodos De Síntesis
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is synthesized through a two-step process involving the reaction of an alkoxide with boron trifluoride etherate, followed by the reaction of the resulting product with an acid. In the first step, an alkoxide (such as potassium tert-butoxide) is reacted with boron trifluoride etherate to form a boronate ester. In the second step, the boronate ester is reacted with an acid (such as acetic acid) to form methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate. The overall reaction is as follows:
KOR + BF3·OEt2 → KOBF4
KOBF4 + CH3COOH → CH3(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
Propiedades
IUPAC Name |
methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h7,9H,6,8H2,1-5H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMNYPFDGLNFM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)


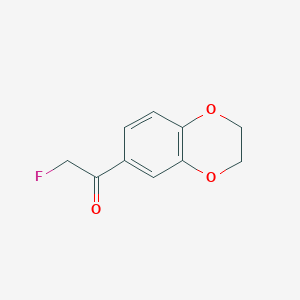


![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
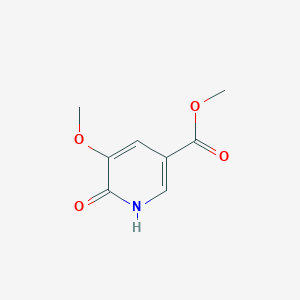
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)


